3,6-Dichloropyrazin-2-amine
Overview
Description
3,6-Dichloropyrazin-2-amine is an organic compound with the molecular formula C4H3Cl2N3 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an amino group at the 2nd position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyrazin-2-amine typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-aminopyrazine with chlorine gas under controlled conditions. Another approach involves the use of 2,3,5-trichloropyrazine, which is reacted with ammonia solution in a sealed reactor at 80°C for 24 hours. The reaction mixture is then cooled, filtered, and purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazine derivatives
- Oxidized or reduced forms of the original compound
- Coupled aromatic compounds
Scientific Research Applications
3,6-Dichloropyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and amino group play crucial roles in its binding affinity and reactivity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Similar in structure but contains a pyridazine ring instead of a pyrazine ring.
2-Amino-4,6-dichloropyrimidine: Another related compound with a pyrimidine ring and similar substitution pattern.
Uniqueness: 3,6-Dichloropyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3,6-dichloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBBQKTUJXSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537440 | |
Record name | 3,6-Dichloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14399-37-2 | |
Record name | 3,6-Dichloro-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14399-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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